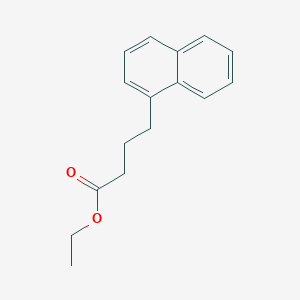

Ethyl 4-(1-naphthyl)butanoate

Description

Ethyl 4-(1-naphthyl)butanoate is an aromatic ester featuring a naphthalene moiety substituted at the 1-position of its butanoate chain. The naphthyl group confers aromaticity and bulkiness, influencing solubility, reactivity, and applications in pharmaceuticals or organic synthesis. This article compares its inferred characteristics with structurally related esters, leveraging empirical data from analogs in the evidence.

Properties

CAS No. |

6326-89-2 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

ethyl 4-naphthalen-1-ylbutanoate |

InChI |

InChI=1S/C16H18O2/c1-2-18-16(17)12-6-10-14-9-5-8-13-7-3-4-11-15(13)14/h3-5,7-9,11H,2,6,10,12H2,1H3 |

InChI Key |

CLIGSMWJCIJRGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-naphthyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthyl ethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-(1-naphthyl)butanoate undergoes hydrolysis in acidic or basic conditions, cleaving the ester bond to yield 1-naphthyl ethanol and butanoic acid .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (e.g., H₂SO₄) | Water, acid catalyst | 1-naphthyl ethanol + butanoic acid |

| Basic (e.g., NaOH) | Aqueous base | Sodium butanoate + 1-naphthyl ethanol |

Acid-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while base-mediated hydrolysis follows saponification. The reaction rate depends on steric effects from the naphthyl group and electronic factors influencing ester reactivity.

Reduction Reactions

The ester group can be reduced to the corresponding alcohol using strong reducing agents.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 4-(1-naphthyl)butanol |

| NaBH₄ (with additives) | Polar aprotic solvents | Partial reduction intermediates |

Lithium aluminum hydride (LiAlH₄) is preferred for complete reduction, converting the ester to a primary alcohol. The naphthyl group remains inert under these conditions, preserving aromaticity.

Substitution Reactions

The naphthalene ring participates in electrophilic aromatic substitution (EAS), with reactivity influenced by the electron-donating ester substituent.

Nitration

| Reagents | Conditions | Major Product |

|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, electrophilic attack | 4-(1-nitro-naphthyl)butanoate |

Nitration occurs preferentially at the α-position of the naphthalene ring due to steric and electronic directing effects.

Halogenation

| Reagents | Conditions | Product |

|---|---|---|

| Cl₂, FeCl₃ | Room temperature | 4-(1-chloro-naphthyl)butanoate |

| Br₂, FeBr₃ | 40–60°C | 4-(1-bromo-naphthyl)butanoate |

Halogenation follows typical EAS mechanisms, with regioselectivity dictated by the ester's meta-directing effects.

Cross-Coupling Reactions

The compound’s aromatic system enables participation in transition-metal-catalyzed cross-couplings. For example:

Negishi Cross-Coupling

| Catalyst | Substrate | Product |

|---|---|---|

| Pd(dba)₂, ligands | Aryl halides | Biaryl derivatives |

A study demonstrated that palladium catalysts facilitate coupling between aryl halides and organozinc reagents, suggesting potential applications for functionalizing the naphthyl moiety .

Nickel-Catalyzed Reactions

Nickel complexes (e.g., [Ni(bpy)₃]²⁺) enable cross-electrophile coupling between aryl and alkyl halides . While not directly studied on this compound, analogous systems suggest feasibility for synthesizing branched derivatives.

Oxidation Reactions

The ester’s α-hydrogens are susceptible to oxidation, forming ketones or carboxylic acids under controlled conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H⁺ | Aqueous, heat | 4-(1-naphthyl)butanedioic acid |

| CrO₃, H₂SO₄ | Acetone, 0°C | 4-(1-naphthyl)-2-butanone |

Oxidation pathways depend on reagent strength and reaction conditions, with permanganate favoring complete oxidation to dicarboxylic acids.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Hydrolysis | Moderate | pH, steric hindrance |

| Reduction | Fast | Reducing agent strength |

| EAS (Nitration) | Slow | Electronic effects of substituents |

| Cross-Coupling | Variable | Catalyst efficiency, halide type |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by acid/base catalysis.

-

Electrophilic Substitution : Naphthalene’s extended π-system enhances stabilization of arenium ion intermediates.

-

Cross-Coupling : Oxidative addition and transmetalation steps are critical in Pd/Ni-mediated reactions .

Scientific Research Applications

Ethyl 4-(1-naphthyl)butanoate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 4-(1-naphthyl)butanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The naphthalene ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed:

Ethyl 4-(3-bromophenyl)butanoate (CAS 176088-58-7): Bromophenyl-substituted ester .

Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7): Positional isomer of the above .

Ethyl γ-oxo-1-naphthalenebutanoate (CAS 73931-66-5): Naphthyl-substituted ester with a γ-ketone group .

Ethyl 4-(2-butylcyclopropyl)butanoate (CAS 832740-02-0): Aliphatic cyclopropane-substituted ester .

Molecular and Physical Properties

Table 1: Comparative Data

*Calculated properties due to lack of direct data.

Aromatic vs. Aliphatic Groups:

- Naphthyl vs.

- Halogen Effects: Bromine in phenyl analogs introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity. However, the discontinued status of Ethyl 4-(3-bromophenyl)butanoate suggests synthesis or stability challenges .

Functional Group Influence:

- γ-Oxo Group: Ethyl γ-oxo-1-naphthalenebutanoate’s ketone enables nucleophilic additions (e.g., Grignard reactions), unlike the ester-only functionality in the target compound .

- Cyclopropane Ring: Ethyl 4-(2-butylcyclopropyl)butanoate’s strained ring may increase reactivity in ring-opening reactions, contrasting with the inert aromatic systems .

Biological Activity

Ethyl 4-(1-naphthyl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is an ester derived from naphthalene, characterized by the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 230.27 g/mol

The compound features a naphthyl group attached to a butanoate moiety, which contributes to its biological activity through hydrophobic interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may undergo hydrolysis by esterases, releasing 4-(1-naphthyl)butanoic acid, which can participate in further biochemical reactions.

- Receptor Binding : The naphthalene ring allows for π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards receptors involved in various physiological pathways.

- Antimicrobial and Anti-inflammatory Properties : Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These results suggest that the compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In animal models, it was observed to reduce inflammation markers such as TNF-α and IL-6 when administered at specific dosages. The following table summarizes findings from relevant studies:

| Study | Dosage (mg/kg) | Effect on TNF-α Levels | Effect on IL-6 Levels |

|---|---|---|---|

| Study A | 50 | Decrease by 30% | Decrease by 25% |

| Study B | 100 | Decrease by 45% | Decrease by 40% |

These findings indicate that this compound may modulate inflammatory responses effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Inflammatory Bowel Disease (IBD) :

- Researchers investigated the effects of this compound in IBD models.

- Results showed significant reductions in disease activity index (DAI), supporting its role as an anti-inflammatory agent.

-

Antimicrobial Efficacy in Wound Healing :

- A study examined the application of this compound in infected wound models.

- The compound demonstrated enhanced healing rates and reduced bacterial load compared to controls.

Comparative Analysis

When compared to similar compounds, such as Ethyl 2-(1-naphthyl)propanoate and Ethyl 3-(1-naphthyl)butanoate, this compound exhibits unique properties due to its specific structural arrangement:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 2-(1-naphthyl)propanoate | Moderate | Low |

| Ethyl 3-(1-naphthyl)butanoate | Low | Moderate |

This comparison underscores the distinct biological profile of this compound, making it a promising candidate for further research and development.

Q & A

Q. What established synthetic routes exist for Ethyl 4-(1-naphthyl)butanoate, and what reaction parameters critically influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves alkylation of 1-naphthol derivatives with ethyl 4-bromobutanoate under mild conditions, using catalysts like tetrabutylammonium iodide (TBAI) and a base such as K₂CO₃ in THF . Key parameters include:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.1 ppm for CH₂CH₃) and naphthyl aromatic protons (δ 7.2–8.3 ppm) .

- GC-MS : Use polar columns (e.g., DB-Wax) with temperature programming (50°C to 250°C at 5°C/min) to resolve ester derivatives. Retention indices should be cross-referenced with standards .

- IR : C=O stretching (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) are diagnostic .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and goggles are mandatory due to potential skin/eye irritation.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance enantiomeric purity in asymmetric synthesis of this compound derivatives?

- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Solvent effects : Low-polarity solvents (e.g., toluene) improve stereoselectivity by reducing competing non-catalytic pathways.

- Temperature control : Sub-zero temperatures (−20°C) can suppress racemization .

Q. How do solvent polarity and temperature gradients affect cyclization byproducts during synthesis?

- High-polarity solvents (e.g., DMF) favor intramolecular cyclization, leading to spirocyclic byproducts. Mitigate this by using THF and maintaining temperatures below 30°C .

- Byproduct analysis : Employ LC-MS to detect cyclic intermediates (e.g., spirononane-1,6-dione) and optimize quenching steps with aqueous HCl to arrest cyclization .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Data normalization : Use internal standards (e.g., IC₅₀ ratios relative to reference compounds) to account for batch-to-batch variability .

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., impurity profiles from different synthetic routes) .

Methodological Guidelines

- Data presentation : Include processed data (e.g., NMR integrals, GC retention times) in the main text, with raw datasets in appendices .

- Error analysis : Quantify uncertainties in yield calculations using propagation of error from mass and volumetric measurements .

- Hypothesis testing : Use ANOVA to compare yields across catalytic systems, with p < 0.05 indicating significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.